molecular formula C5H3Br2NO2 B1660434 3-Bromo-5-(bromoacetyl)isoxazole CAS No. 76596-54-8

3-Bromo-5-(bromoacetyl)isoxazole

Cat. No.: B1660434
CAS No.: 76596-54-8
M. Wt: 268.89 g/mol
InChI Key: ZIEZUMAWBZSIDK-UHFFFAOYSA-N
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Description

“3-Bromo-5-(bromoacetyl)isoxazole” is a chemical compound with the molecular formula C5H3Br2NO2 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has been studied for its potential biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered isoxazole ring with bromoacetyl and bromo substituents . The exact structure can be found in the PubChem database .

Scientific Research Applications

Synthesis and Biological Activity

3-Bromo-5-(bromoacetyl)isoxazole derivatives have been synthesized and explored for their potential biological activities. For instance, 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles were prepared and evaluated for antitubercular and antimicrobial activities, highlighting the significance of isoxazole derivatives in medicinal chemistry (Popat, Nimavat, Kachhadia, & Joshi, 2004).

Chemical Reactivity and Synthesis Techniques

The tautomerism and basicity of isoxazole derivatives, including those with bromo substitutions, have been studied to understand their chemical properties better. This knowledge is crucial for developing novel synthetic methods and understanding the reactivity of these compounds (Boulton & Katritzky, 1961).

Covalent Inhibition in Drug Discovery

This compound has been studied for its role as a covalent inhibitor in drug discovery. It demonstrates selective engagement with target proteins, highlighting its potential in developing new therapeutic agents (Byun et al., 2023).

Biological Properties and Applications

Isoxazole derivatives, including those with bromoacetyl groups, possess a range of biological properties such as antibacterial, anti-inflammatory, and anticancer activities. This makes them valuable in pharmaceutical and agrichemical research (Mosallanezhad & Kiyani, 2018).

Development of New Heterocyclic Compounds

The synthesis of new triheterocyclic compounds containing isoxazole, including those with bromoacetyl groups, has been explored. These compounds have shown promise in various biological applications, emphasizing the versatility of isoxazole derivatives in medicinal chemistry (Rajanarendar, Karunakar, & Srinivas, 2005).

Future Directions

The future directions for the study of “3-Bromo-5-(bromoacetyl)isoxazole” and similar compounds involve the development of new eco-friendly synthetic strategies and the exploration of their potential biological activities . There is also a growing interest in studying aerobic glycolysis as a key pathway for cancer-cell energetic metabolism, which could highlight GAPDH as an effective drug target .

Biochemical Analysis

Biochemical Properties

3-Bromo-5-(bromoacetyl)isoxazole plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes. One of the primary enzymes it interacts with is glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This interaction is significant because GAPDH is a key enzyme in the glycolytic pathway, which is essential for energy production in cells . The compound binds to the active site of GAPDH, inhibiting its activity and thereby affecting the glycolytic flux. This inhibition can lead to a decrease in ATP production, which is critical for cell survival and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In pancreatic ductal adenocarcinoma (PDAC) cells, for instance, the compound has been shown to trigger autophagy and apoptotic cell death . This is primarily due to its inhibitory effect on GAPDH, which disrupts the glycolytic pathway and leads to energy depletion in cancer cells. Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism by altering the levels of key metabolites and signaling molecules involved in these processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the binding of the compound to the active site of GAPDH, leading to enzyme inhibition . This binding is facilitated by the bromine atoms in the compound, which interact with specific amino acid residues in the enzyme’s active site. The inhibition of GAPDH results in a decrease in glycolytic flux, which in turn affects ATP production and cellular energy levels. Additionally, the compound may also influence gene expression by altering the levels of metabolites that act as signaling molecules or transcriptional regulators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of GAPDH and prolonged effects on cellular metabolism and energy production.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits GAPDH activity without causing significant toxicity . At higher doses, the compound can induce toxic effects, including cell death and tissue damage. These adverse effects are likely due to the compound’s potent inhibitory activity and its impact on cellular energy production. Threshold effects have been observed, where a certain dosage level is required to achieve significant inhibition of GAPDH and subsequent cellular effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with GAPDH in the glycolytic pathway . By inhibiting GAPDH, the compound affects the levels of glycolytic intermediates and alters the metabolic flux through this pathway. This can lead to changes in the levels of other metabolites, such as pyruvate and lactate, which are critical for cellular energy production and metabolic regulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with cellular transporters . The compound is likely taken up by cells through passive diffusion or active transport mechanisms involving specific transporters. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm, where it interacts with its target enzymes and exerts its effects.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with GAPDH and other glycolytic enzymes . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to its target enzymes to exert its inhibitory effects. Additionally, post-translational modifications or targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy and specificity.

Properties

IUPAC Name

2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO2/c6-2-3(9)4-1-5(7)8-10-4/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEZUMAWBZSIDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Br)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545341
Record name 2-Bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76596-54-8
Record name 2-Bromo-1-(3-bromo-5-isoxazolyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76596-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-5-acetylisoxazole (which was obtained in Example 117) (16.7 g, 87.9 mmol), phenyltrimethylammonium tribromide (33.4 g, 88.8 mmol) and tetrahydrofuran (150 mL) was stirred at ambient temperature for 18 hours, poured into water and extracted with ether. The organic extracts were washed with brine and dried over MgSO4. Evaporation and purification by distillation gave a light yellow oil (8.9 g, 40% yield); 1H NMR (300 MHz, CDCl3) δ 4.40. (s, 3H), 7.10 (s, 1H).
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
40%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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